molecular formula C29H31NO3 B14409696 (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate CAS No. 86138-40-1

(6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate

Cat. No.: B14409696
CAS No.: 86138-40-1
M. Wt: 441.6 g/mol
InChI Key: IOEIPTAAWGUWOM-UHFFFAOYSA-N
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Description

(6-Cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C₂₆H₂₅NO₃. This compound is characterized by the presence of a cyano group attached to a naphthalene ring and a nonoxyphenyl group attached to a prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method involves the condensation of 6-cyanonaphthalene-2-carbaldehyde with 4-nonoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to esterification with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nonoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (6-Cyanonaphthalen-2-yl) 2-chloro-4-hexoxybenzoate
  • (6-Cyanonaphthalen-2-yl) tetradecanoate

Uniqueness

Compared to similar compounds, (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or photophysical characteristics.

Properties

CAS No.

86138-40-1

Molecular Formula

C29H31NO3

Molecular Weight

441.6 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H31NO3/c1-2-3-4-5-6-7-8-19-32-27-15-10-23(11-16-27)12-18-29(31)33-28-17-14-25-20-24(22-30)9-13-26(25)21-28/h9-18,20-21H,2-8,19H2,1H3

InChI Key

IOEIPTAAWGUWOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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